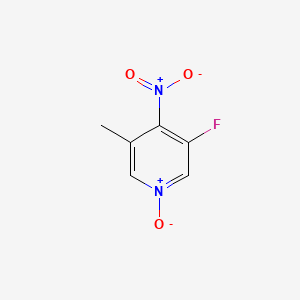

3-Fluoro-5-methyl-4-nitropyridine 1-oxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

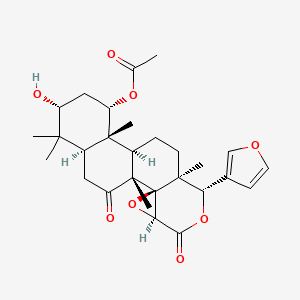

3-Fluoro-5-methyl-4-nitropyridine 1-oxide is a chemical compound with the molecular formula C6H5FN2O3 . It can be used as TRPC6 inhibitors for therapeutic uses .

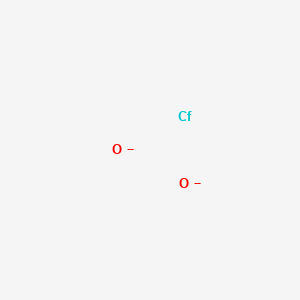

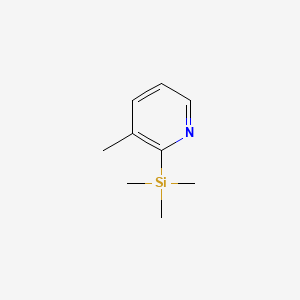

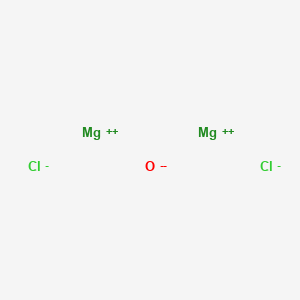

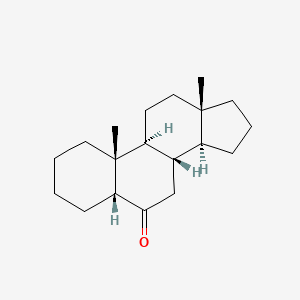

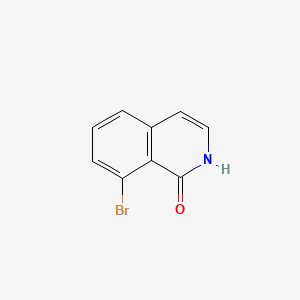

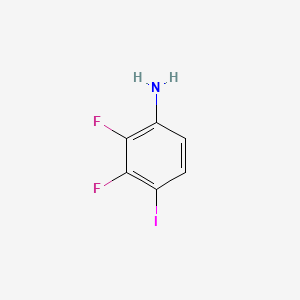

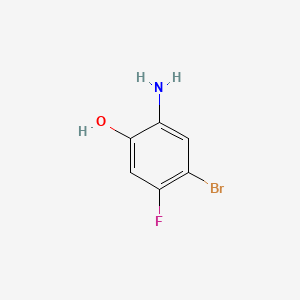

Molecular Structure Analysis

The molecular structure of 3-Fluoro-5-methyl-4-nitropyridine 1-oxide consists of 6 carbon atoms, 5 hydrogen atoms, 1 fluorine atom, 2 nitrogen atoms, and 3 oxygen atoms . The average mass is 172.114 Da and the monoisotopic mass is 172.028427 Da .Chemical Reactions Analysis

Nitropyridines, such as 3-Fluoro-5-methyl-4-nitropyridine 1-oxide, can undergo various chemical reactions. For example, the nitro group can migrate from the 1-position to the 3-position by a [1,5] sigmatropic shift . Additionally, 3-nitropyridine can form 5-nitropyridine-2-sulfonic acid in a two-step reaction .Applications De Recherche Scientifique

Diagnostic Assays

Due to its specific chemical properties, this compound is used in diagnostic assay manufacturing . It can be part of the reagents used in tests that measure enzyme activities or chemical concentrations in biological samples.

Hematology and Histology

In hematology and histology, 3-Fluoro-5-methyl-4-nitropyridine 1-oxide is applied in staining procedures or as a contrast agent to improve the visibility of cellular components under a microscope .

Safety and Hazards

Mécanisme D'action

Target of Action

Nitropyridines, a class of compounds to which this molecule belongs, are known to interact with various biological targets, depending on their specific structure and functional groups .

Mode of Action

Nitropyridines, in general, are known to undergo various chemical reactions . For instance, the nitro group can migrate from one position to another in the pyridine ring via a [1,5] sigmatropic shift . This could potentially alter the compound’s interaction with its targets.

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-Fluoro-5-methyl-4-nitropyridine 1-oxide is currently unavailable . These properties are crucial in determining the bioavailability of the compound.

Result of Action

Nitropyridines have been used in the synthesis of various biologically active compounds, suggesting that they may have significant molecular and cellular effects .

Action Environment

The action, efficacy, and stability of 3-Fluoro-5-methyl-4-nitropyridine 1-oxide can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by the presence of other substances, temperature, and pH . .

Propriétés

IUPAC Name |

3-fluoro-5-methyl-4-nitro-1-oxidopyridin-1-ium |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FN2O3/c1-4-2-8(10)3-5(7)6(4)9(11)12/h2-3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQGANXDYXDMUFR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C[N+](=CC(=C1[N+](=O)[O-])F)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40660541 |

Source

|

| Record name | 3-Fluoro-5-methyl-4-nitro-1-oxo-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40660541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-5-methyl-4-nitropyridine 1-oxide | |

CAS RN |

13958-88-8 |

Source

|

| Record name | 3-Fluoro-5-methyl-4-nitro-1-oxo-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40660541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.